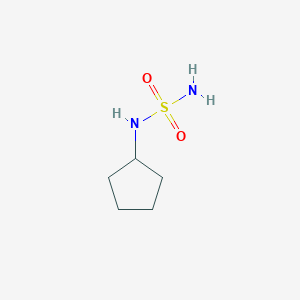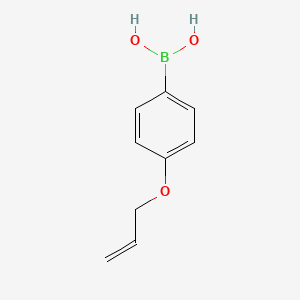
4-Allyloxyphenylboronic acid
Overview
Description
4-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a boronic acid derivative characterized by the presence of an allyloxy group attached to a phenyl ring, which in turn is bonded to a boronic acid moiety
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 4-Allyloxyphenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
Biochemical Analysis
Biochemical Properties
4-Allyloxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the development of sensors and drug delivery systems. The ability of this compound to bind with biomolecules makes it a valuable tool in biochemical research and applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves complex interactions that ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under inert atmosphere and at low temperatures (2-8°C). Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can modulate enzyme activity and metabolic pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including liver and kidney damage. Threshold effects have been identified, indicating the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It can influence the glycolytic pathway, citric acid cycle, and other metabolic processes by modulating enzyme activity and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic regulation and flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biochemical activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, influencing processes such as protein folding and energy metabolism. The precise localization of this compound within cells is essential for understanding its function and optimizing its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Allyloxyphenylboronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Allyloxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-Allyloxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an allyloxy group, which alters its reactivity and applications.
4-Hydroxyphenylboronic acid: Features a hydroxyl group, providing different chemical properties and uses.
Uniqueness: 4-Allyloxyphenylboronic acid is unique due to its allyloxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
(4-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFUGGFJBSCHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611156 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117776-68-7 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Allyloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


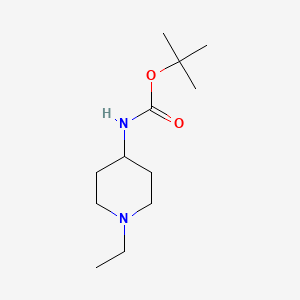
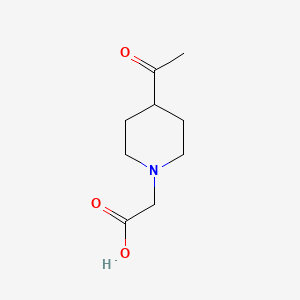
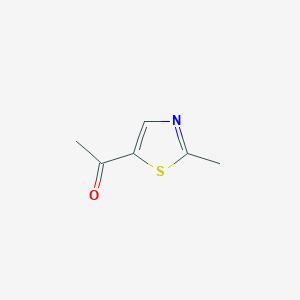
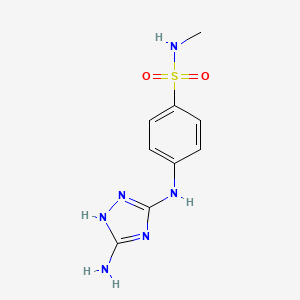
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)
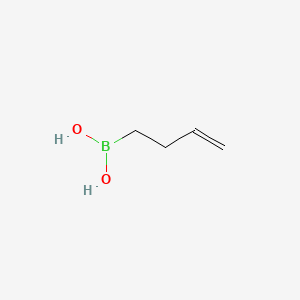
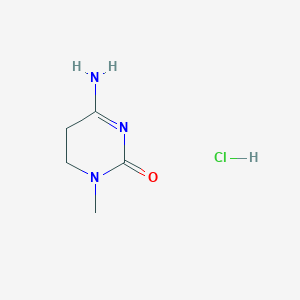
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)


